N-(3-chloro-4-methoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide
Description
N-(3-chloro-4-methoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide is a spirocyclic amide derivative characterized by a 1,4,8-triazaspiro[4.5]dec-1-en core. The compound features a 3-chloro-4-methoxyphenyl acetamide moiety and a 3,4-dimethylphenyl substituent on the spiro ring. The 3-chloro-4-methoxyphenyl group introduces both electron-withdrawing (Cl) and electron-donating (OCH₃) effects, which may influence solubility, logP, and binding interactions compared to related compounds .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[3-(3,4-dimethylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O3/c1-15-4-5-17(12-16(15)2)22-23(31)28-24(27-22)8-10-29(11-9-24)14-21(30)26-18-6-7-20(32-3)19(25)13-18/h4-7,12-13H,8-11,14H2,1-3H3,(H,26,30)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNDUPVZYMRZAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=CC(=C(C=C4)OC)Cl)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide is a compound of interest due to its potential therapeutic applications. Its structure suggests possible interactions with various biological targets, particularly in the realm of G protein-coupled receptors (GPCRs), which are critical in numerous physiological processes.
The compound has a molecular weight of approximately 378.9 g/mol and features multiple functional groups that may influence its biological activity. Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 378.9 g/mol |
| XLogP3-AA | 5.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
These properties suggest a moderate lipophilicity, which may affect its absorption and distribution in biological systems.
Research indicates that compounds similar to this compound may act as modulators of GPCRs. Positive allosteric modulation at specific receptors could enhance the efficacy of endogenous ligands without directly activating the receptor, potentially leading to fewer side effects compared to traditional agonists .
Antimicrobial Activity
Studies have shown that related compounds exhibit antimicrobial properties against various strains of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways. Although specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential activity.
Anticancer Potential
Compounds featuring similar structural motifs have demonstrated anticancer activity in vitro. For instance, certain triazole derivatives have shown effectiveness against cancer cell lines by inducing apoptosis and inhibiting proliferation. The specific mechanism by which this compound may exert anticancer effects remains to be fully elucidated but could involve modulation of signaling pathways associated with cell growth and survival.
Case Studies
- Case Study on GPCR Modulation : A study investigating the effects of similar compounds on M1 and M4 muscarinic receptors found that allosteric modulators could enhance receptor activity in the presence of agonists. This finding is relevant for developing treatments for neurodegenerative diseases such as Alzheimer's .
- Anticancer Screening : In a screening of various triazole derivatives against different cancer cell lines, compounds with structural similarities to this compound showed promising results in inhibiting tumor growth and inducing apoptosis in breast and lung cancer models .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The structure of N-(3-chloro-4-methoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide suggests that it may interact with biological targets involved in cancer cell proliferation and survival. In vitro assays have demonstrated that derivatives of similar compounds exhibit significant growth inhibition against various cancer cell lines, indicating a promising avenue for further exploration in anticancer therapies .
Neuropharmacological Applications
The compound's structural features allow it to potentially act on neuroreceptors and ion channels implicated in neurological disorders. Compounds with similar scaffolds have been investigated for their effects on anxiety and depression through modulation of neurotransmitter systems. For instance, the activation of the ORL-1 receptor has been linked to anxiolytic effects, suggesting that this compound could be explored for treating anxiety-related disorders.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the methoxy and chloro groups can significantly influence biological activity and selectivity towards specific targets. Researchers are encouraged to conduct SAR studies to identify the most potent analogs and elucidate their mechanisms of action.
Case Study 1: Anticancer Screening
A recent study evaluated a series of compounds related to this compound against various cancer cell lines. The findings indicated that certain modifications enhanced anticancer activity significantly when compared to unmodified compounds .
Case Study 2: Neuropharmacological Evaluation
Another study focused on the neuropharmacological effects of similar compounds targeting ORL-1 receptors. Results showed that these compounds could reduce anxiety-like behaviors in animal models, suggesting a potential therapeutic application for anxiety disorders.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Physicochemical Comparison
| Property | Target Compound (Estimated) | G610-0193 |
|---|---|---|
| Molecular Formula | C₂₄H₂₆ClN₄O₃ | C₂₄H₂₇ClN₄O₂ |
| Molecular Weight (g/mol) | ~439 | 438.96 |
| logP | ~4.1 | 4.616 |
| H-Bond Acceptors | 7 | 6 |
| Polar Surface Area (Ų) | ~65 | 59.773 |
Spirocyclic Amide Derivatives
N-(3,4-Dimethoxyphenyl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-1-carboxamide Hydrochloride
Key Differences :
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
Key Differences :
- Core Structure : Pyrazol-4-yl ring instead of a triazaspiro system.
- Crystallography : Three conformers in the asymmetric unit with dihedral angles between aryl and amide groups ranging from 44.5° to 77.5°, highlighting conformational flexibility influenced by substituents .
- logP Impact : Dichlorophenyl groups increase lipophilicity (estimated logP >5) compared to the target compound’s methoxyphenyl group.
Substituent Effects on Pharmacokinetics
- Chloro vs. Methoxy groups improve solubility but may increase susceptibility to oxidative metabolism .
- 3,4-Dimethylphenyl : The methyl groups in the spiro ring (shared with G610-0193) contribute to steric bulk, possibly affecting binding pocket accessibility in biological targets .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
Synthesis involves multi-step protocols, including cyclization to form the spirocyclic triazaspiro core, followed by coupling reactions to introduce substituents. Critical parameters include:
- Reaction conditions : Temperature (e.g., 0–80°C), solvent choice (e.g., dichloromethane, DMF), and catalysts (e.g., carbodiimides for amide bond formation) .
- Purification : Column chromatography or recrystallization to isolate intermediates and final products. Purity is verified via HPLC (>95%) .
- Analytical validation : NMR (¹H/¹³C) and mass spectrometry (HRMS) to confirm structural integrity .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, confirming substituent positions (e.g., methoxy and chloro groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching theoretical mass) .
- X-ray crystallography : Resolves 3D conformation, critical for understanding steric interactions (e.g., dihedral angles between aromatic rings) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Systematic substitution : Modify substituents (e.g., chloro, methoxy, dimethylphenyl) to assess impact on bioactivity. Example: Replacing 3,4-dimethylphenyl with halogenated analogs to evaluate binding affinity .
- In vitro assays : Use kinase inhibition or receptor-binding assays (e.g., IC₅₀ measurements) to correlate structural changes with activity .
- Computational docking : Predict interactions with target proteins (e.g., kinases) using software like AutoDock, guided by crystallographic data .
Q. How do conformational variations in the spirocyclic core affect biological activity?
X-ray studies of analogous compounds reveal that dihedral angles between the spirocyclic core and aromatic rings (e.g., 54.8°–77.5°) influence steric hindrance and hydrogen bonding . For example:
- Molecule A : 54.8° dihedral angle → higher solubility due to reduced planarity.
- Molecule B : 76.2° angle → enhanced target binding via optimized hydrophobic interactions . These variations necessitate molecular dynamics simulations to predict bioactive conformations.
Q. What strategies resolve contradictions in biological assay data?
- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
- Metabolic stability testing : Assess compound degradation in liver microsomes to rule out false negatives .
- Orthogonal assays : Compare results from fluorescence polarization and surface plasmon resonance (SPR) to confirm binding kinetics .
Q. How can computational models guide the design of derivatives with improved stability?
- LogP optimization : Use software like MarvinSuite to predict lipophilicity (target LogP <5 for blood-brain barrier penetration) .
- Metabolic sites identification : CYP450 enzyme interaction models (e.g., StarDrop) highlight labile groups (e.g., methoxy) for replacement .
- Solubility prediction : COSMO-RS simulations correlate polar surface area (>60 Ų) with aqueous solubility .
Q. What in vivo models are suitable for evaluating pharmacokinetics?
- Rodent models : Assess oral bioavailability and half-life using Sprague-Dawley rats (dose: 10 mg/kg) .
- Tissue distribution : Radiolabel the compound (¹⁴C) to track accumulation in target organs .
- Toxicology screening : Monitor liver enzymes (ALT/AST) and renal function to identify off-target effects .
Methodological Tables
Table 1. Key Physicochemical Properties of Analogous Compounds
| Property | Value Range | Method |
|---|---|---|
| Molecular Weight | 400–450 g/mol | HRMS |
| LogP | 3.5–5.0 | Chromatographic determination |
| Polar Surface Area | 55–70 Ų | Computational modeling |
Table 2. Reaction Conditions for Spirocyclic Core Synthesis
| Step | Conditions | Yield (%) |
|---|---|---|
| Cyclization | DCM, 0°C, 3 h | 65–75 |
| Amide coupling | EDC/HOBt, RT, 12 h | 80–85 |
| Purification | Column chromatography | >95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
